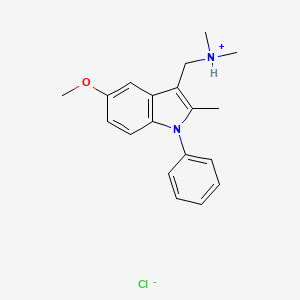
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring. This specific compound is notable for its unique structure, which includes a dimethylamino group, a methoxy group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient production of complex indole derivatives on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate neurotransmitter release . The exact mechanism of action depends on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its role in hormone regulation.
Indole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
What sets Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
13708-41-3 |
|---|---|
Formule moléculaire |
C19H23ClN2O |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
(5-methoxy-2-methyl-1-phenylindol-3-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-18(13-20(2)3)17-12-16(22-4)10-11-19(17)21(14)15-8-6-5-7-9-15;/h5-12H,13H2,1-4H3;1H |
Clé InChI |
GXGIRSIVJABTFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


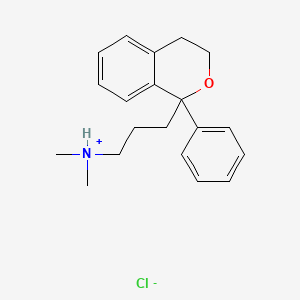

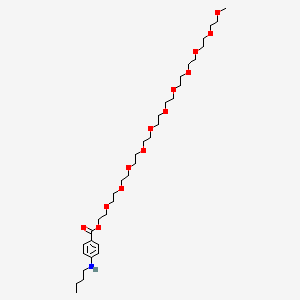
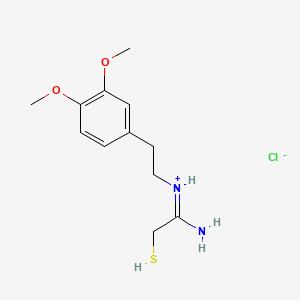
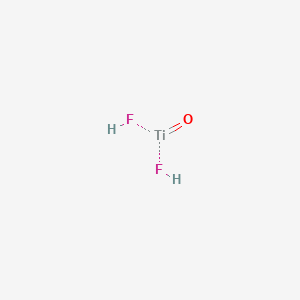

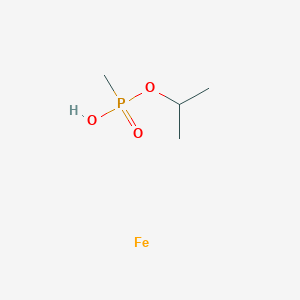
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)


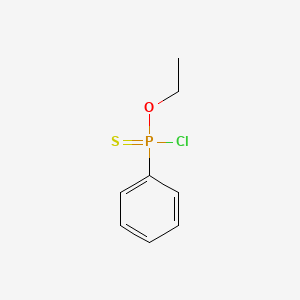
![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
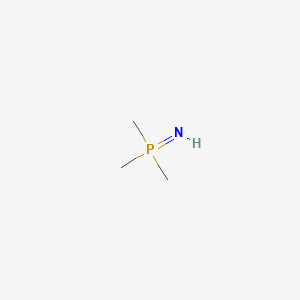
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)
